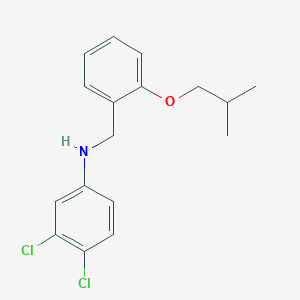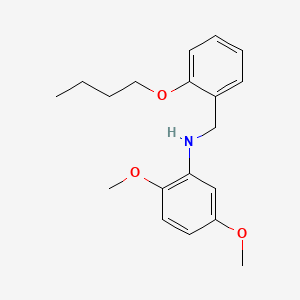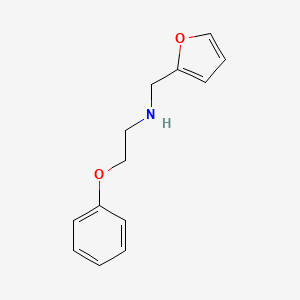![molecular formula C19H23Cl2NO B1385452 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline CAS No. 1040683-91-7](/img/structure/B1385452.png)
2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline
Übersicht
Beschreibung
2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline is a biochemical compound with the molecular formula C19H23Cl2NO and a molecular weight of 352.30 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCCCCCOC1=CC=C (C=C1)CNC2=C (C=CC (=C2)Cl)Cl . This notation provides a way to describe the structure of a chemical compound in a linear format.Wissenschaftliche Forschungsanwendungen
Mesomorphic Properties of Chloroaniline Derivatives
Chloroaniline derivatives, including compounds with chloro substitutions on the aniline moiety, have been studied for their effects on the mesomorphic properties of certain compounds. Research indicates that the position and number of chloro substitutions can significantly influence the nematic-isotropic transition temperature in liquid crystalline materials. This suggests potential applications in the design and optimization of liquid crystal displays and other optical devices where control over mesomorphic properties is crucial (Hasegawa et al., 1989).
Crystal Engineering with Anilic Acids
The field of crystal engineering explores the design and synthesis of molecular solid-state structures with desired properties. Anilic acids, including those with chloro substitutions, have been co-crystallized with dipyridyl compounds to form complexes with unique structural features. These studies are foundational for developing advanced materials with applications in catalysis, molecular recognition, and sensor design (Zaman et al., 2001).
Antibacterial and Antifungal Properties
Chloroaniline derivatives have also been investigated for their potential antibacterial and antifungal properties. Compounds such as N-(2-hydroxy-5-chlorobenzylidine)-anilines and their derivatives exhibit significant in vitro activity against various microbial strains. This highlights the potential of chloroaniline derivatives, including 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline, in the development of new antimicrobial agents (Reisner & Borick, 1955).
Synthesis and Applications of Polychlorobiphenyls
Research on the synthesis of polychlorobiphenyls from chloroaniline precursors, including those with 2,5-dichloro substitutions, provides insights into the production of industrially relevant compounds. These materials have applications in various industries, including electronics and materials science, due to their stability and electrical insulation properties. However, it's important to note the environmental and health concerns associated with polychlorinated biphenyls (PCBs) (Bergman et al., 1981).
Advanced Materials and Sensing Applications
The synthesis of bis(arylsulfonyl)anilines from dichloroaniline precursors demonstrates the potential for creating fluorescent scaffolds through intramolecular hydrogen bonds. These materials exhibit high fluorescence emissions in the solid state and have applications in the development of solid-state fluorescence materials and sensors based on aggregation-induced emission (Beppu et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[(4-hexoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO/c1-2-3-4-5-12-23-17-9-6-15(7-10-17)14-22-19-13-16(20)8-11-18(19)21/h6-11,13,22H,2-5,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJUDLRHTVHMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)
![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)



![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)
![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)